molecular formula C12H14O2 B13979136 3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one

3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one

Cat. No.: B13979136
M. Wt: 190.24 g/mol
InChI Key: OYDGPUASTGBUQY-UHFFFAOYSA-N
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Description

3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one is a heterocyclic organic compound with a fused ring structure It is a derivative of dibenzofuran, characterized by the presence of a lactone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one typically involves the reaction of 2-chlorocyclohexanone with 1,3-cyclohexanedione in the presence of a base and an organic solvent. The reaction forms a carbon-carbon bond, followed by cyclization in an acidic solution to yield the desired compound . The reaction conditions include:

    Base: Potassium carbonate

    Organic Solvent: Acetone, methylethylketone, or methylisobutylketone

    Acid Solution: Hydrochloric acid, sulfuric acid, phosphoric acid, nitric acid, or acetic acid

    Temperature: 0 to 150°C, preferably 40 to 80°C

    Reaction Time: 1 to 6 hours

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for economic efficiency and high yield, utilizing low-cost starting materials and stable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules .

Properties

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-dibenzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDGPUASTGBUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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